molecular formula C22H23BrN2O3S B301049 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301049
M. Wt: 475.4 g/mol
InChI Key: SGQZZRVDTCAAQC-OMSSWJLUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as BMPTP, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways. This compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which play a critical role in the regulation of inflammation and cell proliferation. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ) signaling pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of various inflammatory diseases. This compound has also been found to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, this compound has been found to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been extensively studied for its potential therapeutic applications, and its pharmacological properties have been well characterized. However, there are some limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its pharmacological effects.

Future Directions

There are several future directions for research on 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One area of research is to investigate the potential therapeutic applications of this compound in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to investigate the potential anticancer activity of this compound in vivo using animal models. In addition, future research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Finally, future research could investigate the potential of this compound as a lead compound for the development of novel therapeutic agents.

Synthesis Methods

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized using a multi-step process that involves the reaction of 3-bromo-4-methoxybenzaldehyde with 4-ethoxyaniline to form the corresponding imine. This intermediate is then reacted with propylthiocyanate to form the thiazolidinone derivative. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Scientific Research Applications

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This compound has also been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, this compound has been found to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

Molecular Formula

C22H23BrN2O3S

Molecular Weight

475.4 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23BrN2O3S/c1-4-12-25-21(26)20(14-15-6-11-19(27-3)18(23)13-15)29-22(25)24-16-7-9-17(10-8-16)28-5-2/h6-11,13-14H,4-5,12H2,1-3H3/b20-14-,24-22?

InChI Key

SGQZZRVDTCAAQC-OMSSWJLUSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)Br)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.